N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol
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Overview
Description
N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol: is a multifunctional polyethylene glycol (PEG) derivative. This compound is characterized by its unique structure, which includes two terminal alkyne groups and a thiol group. The presence of these functional groups makes it highly versatile for various chemical reactions, particularly in the field of bio-conjugation and click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule. This is achieved by reacting the precursor with polyethylene glycol (PEG) chains.
Introduction of Alkyne Groups: The PEGylated intermediate is then reacted with propargyl bromide to introduce the terminal alkyne groups.
Amidation: The next step involves the amidation reaction, where the PEGylated intermediate is reacted with an amine to form the amido linkage.
Thiol Introduction: Finally, the thiol group is introduced through a thiolation reaction, typically using a thiolating agent such as thiourea.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The terminal alkyne groups in N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol make it suitable for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Thiol-Ene Reactions: The thiol group can participate in thiol-ene reactions, forming stable thioether linkages.
Amidation and Esterification: The amido group can undergo further amidation or esterification reactions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Thiolation Agents: Such as thiourea, used to introduce thiol groups.
Amine and Carboxylic Acid Derivatives: Used in amidation and esterification reactions.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Thioether Linkages: Formed through thiol-ene reactions.
Amides and Esters: Formed through amidation and esterification reactions.
Scientific Research Applications
Chemistry: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is widely used in synthetic chemistry for the preparation of complex molecules through click chemistry and other bio-conjugation techniques.
Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its PEGylated structure enhances solubility and reduces immunogenicity, making it suitable for in vivo applications.
Medicine: In the medical field, this compound is used in drug delivery systems. Its ability to form stable linkages with therapeutic agents allows for targeted drug delivery and controlled release.
Industry: Industrially, this compound is used in the production of advanced materials, including hydrogels and nanomaterials, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is primarily based on its ability to undergo specific chemical reactions. The terminal alkyne groups participate in click chemistry reactions, forming stable triazole linkages with azides. The thiol group can form thioether linkages through thiol-ene reactions. These reactions enable the compound to conjugate with various biomolecules and therapeutic agents, facilitating targeted delivery and controlled release.
Comparison with Similar Compounds
N-(Acid-PEG2)-N-bis(PEG2-propargyl): Contains a carboxylic acid group instead of a thiol group.
N-(Boc-PEG1)-N-bis(PEG2-alkyne): Contains a Boc-protected amine group instead of an amido group.
N-(Amino-PEG1)-N-bis(PEG2-alkyne) HCl salt: Contains an amino group instead of an amido group.
Uniqueness: N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol is unique due to its combination of terminal alkyne groups and a thiol group. This combination allows for a wide range of chemical reactions, making it highly versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N,N-bis[2-(2-prop-2-ynoxyethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO7S/c1-3-8-24-13-16-27-11-6-22(7-12-28-17-14-25-9-4-2)21(23)5-10-26-15-18-29-19-20-30/h1-2,30H,5-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPIUWAFGWEETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCOCCOCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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